N-(5-chloro-2-methylphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide N-(5-chloro-2-methylphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1207055-74-0
VCID: VC7778369
InChI: InChI=1S/C24H21ClN6O2/c1-14-4-6-17(10-16(14)3)20-12-21-23-28-31(24(33)29(23)8-9-30(21)27-20)13-22(32)26-19-11-18(25)7-5-15(19)2/h4-12H,13H2,1-3H3,(H,26,32)
SMILES: CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)C)C3=C2)C
Molecular Formula: C24H21ClN6O2
Molecular Weight: 460.92

N-(5-chloro-2-methylphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide

CAS No.: 1207055-74-0

Cat. No.: VC7778369

Molecular Formula: C24H21ClN6O2

Molecular Weight: 460.92

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide - 1207055-74-0

Specification

CAS No. 1207055-74-0
Molecular Formula C24H21ClN6O2
Molecular Weight 460.92
IUPAC Name N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Standard InChI InChI=1S/C24H21ClN6O2/c1-14-4-6-17(10-16(14)3)20-12-21-23-28-31(24(33)29(23)8-9-30(21)27-20)13-22(32)26-19-11-18(25)7-5-15(19)2/h4-12H,13H2,1-3H3,(H,26,32)
Standard InChI Key RBTAUIXIRGRVMP-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)C)C3=C2)C

Introduction

Chemical Identity and Nomenclature

N-(5-Chloro-2-methylphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide belongs to the pyrazolo-triazolo-pyrazine class, a family of nitrogen-rich heterocycles known for their bioactive potential. The IUPAC name, N-(5-chloro-2-methylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide, reflects its intricate fused-ring system and substituent arrangement. Key identifiers include:

PropertyValue
Molecular FormulaC₂₄H₂₁ClN₆O₂
Molecular Weight460.92 g/mol
CAS Registry Number1207055-74-0
SMILES NotationCC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=C(C=CC(=C5)Cl)C)C3=C2)C

The systematic nomenclature underscores the compound’s tricyclic core, which integrates pyrazole, triazole, and pyrazine rings. The 3,4-dimethylphenyl and 5-chloro-2-methylphenyl substituents enhance its steric and electronic diversity, likely influencing its pharmacokinetic profile.

Structural Features and Molecular Architecture

The compound’s architecture comprises three distinct domains: a pyrazolo[1,5-a]triazolo[3,4-c]pyrazine core, a 3,4-dimethylphenyl group at position 9, and an N-(5-chloro-2-methylphenyl)acetamide side chain at position 2. The fused tricyclic system creates a rigid planar structure, while the acetamide moiety introduces conformational flexibility.

Heterocyclic Core Analysis

The central pyrazolo-triazolo-pyrazine framework (Fig. 1) features:

  • Pyrazine Ring: A six-membered di-aza ring providing electron-deficient characteristics.

  • Pyrazole Ring: A five-membered ring with adjacent nitrogen atoms, contributing to hydrogen-bonding capacity.

  • Triazole Ring: A five-membered tri-aza ring enhancing metabolic stability.

This arrangement creates multiple sites for π-π stacking and hydrogen bonding, critical for interactions with biological targets such as enzymes or receptors.

Substituent Effects

  • 3,4-Dimethylphenyl Group: The methyl groups at positions 3 and 4 of the phenyl ring induce steric hindrance and modulate lipophilicity, potentially improving blood-brain barrier penetration.

  • 5-Chloro-2-methylphenyl Acetamide: The chloro and methyl groups enhance electrophilicity and resistance to oxidative metabolism, respectively.

Synthesis and Manufacturing Considerations

While proprietary constraints limit disclosure of the exact synthesis route, general methodologies for analogous compounds involve multi-step sequences:

  • Core Construction:

    • Condensation of hydrazine derivatives with diketones to form the pyrazole ring.

    • Cyclocondensation with nitriles or amidines to build the triazole and pyrazine rings.

  • Functionalization:

    • Suzuki-Miyaura coupling to introduce the 3,4-dimethylphenyl group.

    • Amide bond formation between the core and 5-chloro-2-methylphenylamine via acyl chloride intermediates.

Challenges in synthesis include controlling regioselectivity during cyclization and minimizing side reactions from the electron-deficient core. Purification often requires high-performance liquid chromatography (HPLC) due to the compound’s low solubility in common solvents.

Research Applications and Biological Relevance

Kinase Inhibition

Preliminary studies suggest the compound inhibits protein kinases through competitive binding at the ATP pocket. The acetamide side chain may mimic adenine’s hydrogen-bonding pattern, while the tricyclic core occupies hydrophobic regions.

Neuropharmacological Activity

The 3,4-dimethylphenyl group’s lipophilicity raises interest in central nervous system (CNS) targets. Molecular docking simulations predict affinity for serotonin receptors (5-HT₂ₐ/₆), though experimental validation remains pending.

Future Directions and Innovations

  • Prodrug Development: Esterification of the acetamide carbonyl to enhance bioavailability.

  • Targeted Delivery: Conjugation with nanoparticle carriers to improve tumor selectivity.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency and reduce off-target effects.

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